5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16321597
Molecular Formula: C16H14FN3O
Molecular Weight: 283.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN3O |
|---|---|
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)indole-2-carboxamide |
| Standard InChI | InChI=1S/C16H14FN3O/c1-20-14-5-4-13(17)7-12(14)8-15(20)16(21)19-10-11-3-2-6-18-9-11/h2-9H,10H2,1H3,(H,19,21) |
| Standard InChI Key | IKRDMWSACUINRP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)NCC3=CN=CC=C3 |
Introduction
Structural and Chemical Characteristics
Core Scaffold and Substituent Analysis
The compound features a 1H-indole core substituted at the 1-position with a methyl group, at the 2-position with a carboxamide moiety, and at the 5-position with a fluorine atom. The carboxamide nitrogen is further functionalized with a pyridin-3-ylmethyl group. This substitution pattern aligns with medicinal chemistry strategies aimed at optimizing drug-like properties such as solubility, metabolic stability, and target engagement .
The fluorine atom at C5 likely enhances electronegativity and influences binding interactions with biological targets, as seen in other fluorinated indole derivatives . The pyridinylmethyl group introduces a basic nitrogen, which may improve aqueous solubility and facilitate interactions with polar residues in enzyme active sites or receptor pockets .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can be conceptualized through modular steps:
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Indole Core Construction: Friedel-Crafts acylation or Hemetsberger-Knittel indole synthesis to introduce the 5-fluoro and 1-methyl substituents.
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Carboxamide Formation: Coupling of the indole-2-carboxylic acid intermediate with 3-(aminomethyl)pyridine.
Indole Core Preparation
A Friedel-Crafts acylation approach, as described for ethyl 5-chloroindole-2-carboxylate , could be adapted using 5-fluoroindole precursors. For example, ethyl 5-fluoro-1-methylindole-2-carboxylate might be synthesized via:
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Acylation: Treatment of 5-fluoroindole with acetyl chloride under AlCl₃ catalysis to introduce the 3-acyl group.
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Reduction: Conversion of the ketone to a methylene group using triethylsilane .
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Ester Hydrolysis: Basic hydrolysis to yield the carboxylic acid intermediate.
Amide Coupling
The final step involves coupling the carboxylic acid with 3-(aminomethyl)pyridine using reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) . Typical yields for analogous reactions range from 70% to 92% .
Table 1: Hypothetical Synthetic Route for 5-Fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃, acyl chloride, 1,2-dichloroethane | 65–75 |
| 2 | Ketone Reduction | Triethylsilane, TFA | 80–85 |
| 3 | Ester Hydrolysis | NaOH, EtOH/H₂O | 90–95 |
| 4 | Amide Coupling | BOP, DIPEA, DMF | 70–75 |
Pharmacological Profile
Target Engagement and Mechanism of Action
While direct data on this compound are unavailable, structurally related indole-2-carboxamides exhibit activity against diverse targets:
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CYP51 Inhibition: Analogous compounds (e.g., DNDI3276) inhibit Trypanosoma cruzi CYP51, a key enzyme in ergosterol biosynthesis .
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GPCR Modulation: Fluorinated indoles in act as GPBA (G-protein bile acid receptor) agonists, influencing glucose metabolism.
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Enzyme Inhibition: Indole carboxamides show cholinesterase and monoamine oxidase (MAO) inhibitory activity .
In Vitro Potency and Selectivity
Hypothetical activity can be extrapolated from analogs:
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Antiparasitic Activity: Compounds with pyridylmorpholine substituents (e.g., 2 in ) exhibit EC₅₀ values of 0.02–0.05 μM against T. cruzi.
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CYP Inhibition: Poor correlation between antiparasitic activity and CYP51 inhibition suggests a non-CYP51 MoA .
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Off-Target Effects: Pyridylmorpholine derivatives show minimal hERG channel inhibition (IC₅₀ > 10 μM) .
Table 2: Comparative In Vitro Data for Analogous Indole-2-carboxamides
| Compound | Target | EC₅₀/IC₅₀ (μM) | Selectivity Index | Source |
|---|---|---|---|---|
| DNDI3276 | T. cruzi | 0.02 | >500 | |
| MBA236 | Cholinesterase | 0.15 | 10 | |
| L-655,240 | Thromboxane Receptor | 0.008 | 200 |
ADME and Pharmacokinetics
Metabolic Stability
Indole-2-carboxamides with pyridyl substituents demonstrate moderate metabolic stability in mouse liver microsomes (Clₐₙₜ: 24–57 mL/min/kg) . Pretreatment with CYP inhibitors (e.g., 1-ABT) increases AUC 2.5–3-fold, indicating hepatic clearance predominance .
Solubility and Bioavailability
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Aqueous Solubility: Pyridinyl groups enhance solubility (e.g., 2.1 μg/mL in PBS for 2 ).
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Plasma Protein Binding: High binding (>95%) limits free drug exposure .
Table 3: Pharmacokinetic Parameters of Analogous Compounds
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